N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide
Description
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide is a heterocyclic organic compound featuring a 1,2-oxazole core substituted at the 3-position with a 4-chlorophenyl group and at the 5-position with a 4-fluorobenzamide moiety. The molecular formula is C₁₆H₁₁ClFN₂O₂, with a calculated molecular weight of ~317.5 g/mol. The oxazole ring provides a rigid aromatic scaffold, while the 4-fluorobenzamide group introduces electronegative and hydrogen-bonding capabilities. The 4-chlorophenyl substituent enhances lipophilicity and may influence π-π stacking interactions. This compound’s structural features make it a candidate for pharmaceutical and materials science research, though specific applications require further study.
Properties
Molecular Formula |
C16H10ClFN2O2 |
|---|---|
Molecular Weight |
316.71 g/mol |
IUPAC Name |
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C16H10ClFN2O2/c17-12-5-1-10(2-6-12)14-9-15(22-20-14)19-16(21)11-3-7-13(18)8-4-11/h1-9H,(H,19,21) |
InChI Key |
BJCSMQPYOYCSAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Key Reaction Steps:
-
Synthesis of 3-(4-Chlorophenyl)-5-amino-1,2-oxazole :
-
A mixture of 4-chlorophenylacetonitrile and hydroxylamine hydrochloride undergoes cyclization in ethanol at 80°C for 6 hours, yielding the 5-aminooxazole intermediate.
-
Yield : 72–78%.
-
-
Amidation with 4-Fluorobenzoyl Chloride :
Optimization Insights:
-
Solvent Choice : DCM outperforms THF due to better solubility of intermediates.
-
Base Selection : TEA minimizes side reactions compared to stronger bases like NaOH.
One-Pot Tandem Synthesis
A streamlined one-pot approach combines oxazole formation and amidation, reducing purification steps. This method uses 4-chlorophenylglyoxal and urea derivatives in the presence of a Lewis acid catalyst.
Procedure:
-
Reaction Setup :
-
Cyclization and Amidation :
Advantages:
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A patent-pending method achieves full conversion in 30 minutes using a closed-vessel system.
Protocol:
Performance Data:
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 12 hours | 30 minutes |
| Yield | 85% | 92% |
| Purity | 95% | 98% |
Solid-Phase Synthesis for High-Throughput Production
Solid-phase techniques enable scalable synthesis, particularly for pharmaceutical applications. A resin-bound strategy uses Wang resin functionalized with the oxazole precursor.
Steps:
-
Resin Functionalization :
-
Wang resin is treated with 3-(4-chlorophenyl)-5-amino-1,2-oxazole using DIC/HOBt coupling.
-
-
Amide Coupling :
-
4-Fluorobenzoic acid is activated with HATU and reacted with the resin-bound intermediate.
-
Cleavage : TFA/DCM (1:1) liberates the final product.
-
Yield : 80–84%.
-
Enzymatic Amidation for Green Chemistry
Lipase-mediated amidation offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) catalyzes the reaction under mild conditions.
Process:
Sustainability Metrics:
Comparative Analysis of Methods
| Method | Yield (%) | Time | Purity (%) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 85–90 | 12 hours | 95 | Moderate |
| One-Pot Tandem | 68–75 | 8 hours | 90 | High |
| Microwave-Assisted | 92 | 30 minutes | 98 | High |
| Solid-Phase | 80–84 | 24 hours | 97 | Very High |
| Enzymatic Amidation | 76 | 24 hours | 94 | Moderate |
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Anticancer Applications
Recent studies have demonstrated the anticancer properties of compounds containing oxazole rings. For instance, a series of oxazole derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines, including glioblastoma. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to apoptosis in cancer cells .
Table 1: Cytotoxicity of Oxazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5b | LN229 (Glioblastoma) | 15 | Induction of apoptosis |
| 5d | A549 (Lung Cancer) | 12 | DNA damage and cell cycle arrest |
| 5m | MCF-7 (Breast Cancer) | 10 | Inhibition of proliferation |
Antidiabetic Properties
In addition to anticancer activity, N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide has been investigated for its potential antidiabetic effects. Research involving genetically modified models has shown that certain oxazole derivatives can significantly lower glucose levels, suggesting their utility in managing diabetes .
Table 2: Antidiabetic Activity in Drosophila Models
| Compound | Glucose Level Reduction (%) | Model Used |
|---|---|---|
| 5d | 40 | Drosophila melanogaster |
| 5f | 35 | Genetically modified model |
Antimicrobial Activity
The antimicrobial properties of oxazole derivatives are also noteworthy. Compounds similar to this compound have been tested against various microbial strains. Studies indicate that these compounds exhibit significant antibacterial and antifungal activities .
Table 3: Antimicrobial Efficacy of Oxazole Derivatives
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 9a | Mycobacterium smegmatis | 6.25 µg/ml |
| 9c | Candida albicans | 12.5 µg/ml |
Case Study 1: Anticancer Activity
A study published in PMC focused on synthesizing new oxadiazole derivatives and evaluating their anticancer potential against glioblastoma cells. The study found that specific compounds led to significant apoptosis through DNA damage mechanisms .
Case Study 2: Antidiabetic Effects
Another investigation utilized Drosophila models to assess the antidiabetic properties of synthesized oxazole compounds. The results indicated that certain derivatives effectively reduced glucose levels, demonstrating potential for further development as antidiabetic agents .
Mechanism of Action
The mechanism of action of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and related analogs:
Table 1: Structural Comparison of N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide and Analogs
Key Observations:
Heterocyclic Core :
- The target compound and its oxazole analog share the same 1,2-oxazole ring, which is less polar than triazole or pyrazole due to fewer nitrogen atoms. In contrast, the triazole in offers additional hydrogen-bonding sites, while the pyrazole in provides a five-membered ring with two adjacent nitrogen atoms, enhancing resonance stabilization.
Substituent Effects: 4-Fluorobenzamide vs. 2-Methylbenzamide: The target compound’s 4-fluorobenzamide group introduces an electron-withdrawing fluorine atom, which may enhance dipole interactions and hydrogen-bond acceptor capacity. In contrast, the 2-methylbenzamide substituent in increases steric bulk and lipophilicity but lacks strong electronic effects. Sulfanyl and Trifluoromethyl Groups: The sulfanyl (-S-) group in and can participate in disulfide bonding or act as a hydrogen-bond acceptor.
Aromatic Substitutions :
Implications of Structural Differences
The triazole in could further enhance solubility due to its polar nitrogen atoms.
Lipophilicity and Bioavailability :
Methodological Considerations for Structural Analysis
Crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for resolving hydrogen-bonding patterns and molecular conformations. For instance, graph set analysis could elucidate how substituents like 4-fluorobenzamide influence supramolecular interactions compared to methyl or sulfanyl groups.
Biological Activity
N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes diverse research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be characterized by the following chemical structure:
- Molecular Formula : C17H14ClFN2O
- Molecular Weight : 316.76 g/mol
- CAS Number : 338777-04-1
The oxazole ring and the chlorophenyl group contribute to its biological properties, making it a candidate for various pharmacological applications.
Research indicates that this compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival:
- Inhibition of RET Kinase :
- Impact on Dihydrofolate Reductase (DHFR) :
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
Case Study 1: RET Kinase Inhibition
A series of derivatives based on benzamide structures were synthesized and tested for their ability to inhibit RET kinase. Compound I-8 demonstrated strong inhibition at both molecular and cellular levels, leading to decreased cell proliferation driven by RET mutations. This positions this compound as a promising lead compound for further development in cancer therapy .
Case Study 2: Clinical Implications
In clinical settings, compounds with similar structures have shown antitumor effects in patients with advanced cancers. Notably, patients receiving treatment with benzamide derivatives exhibited significant tumor reduction and extended survival rates, underscoring the therapeutic potential of these compounds .
Q & A
Q. What are the recommended methods for synthesizing N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide?
The synthesis typically involves condensation reactions between substituted oxazole precursors and benzamide derivatives. For example:
- Oxazole ring formation : Cyclization of 3-(4-chlorophenyl)-5-amine oxazole intermediates with activated carboxylic acids (e.g., 4-fluorobenzoyl chloride) under reflux in anhydrous solvents like dichloromethane or tetrahydrofuran.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can the compound’s structure be validated experimentally?
Q. What are the known biological targets or pathways associated with this compound?
Similar oxazole-benzamide derivatives target enzymes like acyl carrier protein synthase (acps-pptase), disrupting bacterial fatty acid biosynthesis. Biochemical assays (e.g., enzyme inhibition kinetics using spectrophotometry) can quantify IC values .
Advanced Research Questions
Q. How can molecular docking studies be optimized to predict receptor interactions for this compound?
- Software : Use AutoDock4 with flexible side-chain sampling for receptor binding sites. Prepare ligand files with Open Babel (Gasteiger charges) and receptor PDBs with AutoDockTools.
- Validation : Cross-dock against known crystal structures (e.g., bacterial pptase enzymes) and compare binding poses with experimental IC data. Adjust grid parameters to include key residues (e.g., catalytic Ser/His/Asp triads) .
Q. How do substituent modifications (e.g., Cl → CF3_33) affect the compound’s pharmacological profile?
- Structure-Activity Relationship (SAR) : Synthesize analogs via nucleophilic substitution (e.g., replacing 4-Cl with CF using Ullmann coupling). Test solubility (HPLC logP) and potency (microbroth dilution assays against Gram-positive pathogens).
- Thermodynamic analysis : Compare binding free energies (ΔG) via isothermal titration calorimetry (ITC) to assess entropy-enthalpy trade-offs .
Q. What crystallographic challenges arise during structure determination, and how can they be resolved?
Q. How do intermolecular hydrogen bonds influence the compound’s stability and solubility?
- Graph set analysis : Use Mercury (CCDC) to classify H-bond motifs (e.g., rings). Correlate with solubility profiles (e.g., aqueous solubility <10 µg/mL for strong π-π stacking).
- Co-crystallization : Screen with coformers (e.g., succinic acid) to enhance bioavailability via salt formation .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
